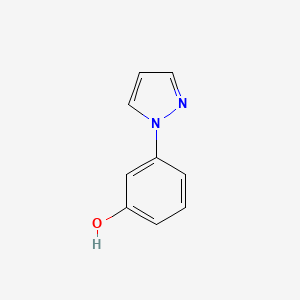

3-(1H-pyrazol-1-yl)phenol

Description

Properties

IUPAC Name |

3-pyrazol-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-4-1-3-8(7-9)11-6-2-5-10-11/h1-7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOFOEXDLXLCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904315-14-6 | |

| Record name | 3-(1H-pyrazol-1-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Preparation Strategies

The synthesis of 3-(1H-pyrazol-1-yl)phenol can be approached via:

- Direct nucleophilic substitution of halogenated phenols with pyrazolide anions

- Condensation reactions involving phenol derivatives and pyrazole or pyrazole precursors

- One-pot syntheses using sodium pyrazol-1-ide and phenol derivatives

These methods vary in reagents, reaction conditions, yields, and purification techniques.

Preparation via Condensation with Sodium Pyrazol-1-ide

A well-documented method involves the reaction of phenol derivatives with sodium pyrazol-1-ide, which is generated freshly by deprotonating pyrazole with sodium hydride or sodium metal in an aprotic solvent such as tetrahydrofuran (THF).

- 3-hydroxyphenol or substituted phenol (e.g., 4-(trifluoromethyl)phenol) is refluxed with sodium pyrazol-1-ide in THF.

- The reaction is conducted under an inert atmosphere (nitrogen) for extended periods (e.g., 12 hours).

- The product is isolated by column chromatography using dichloromethane or other suitable eluents.

- Crystallization from methanol or other solvents yields pure this compound.

Reported Yield: Approximately 58% in related compounds such as 4-[tris(1H-pyrazol-1-yl)methyl]phenol, which shares structural similarity with this compound.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | THF preferred for sodium pyrazol-1-ide reactions; DMF for amine-based pyrazole synthesis |

| Temperature | Reflux (~65 °C for THF), 80–85 °C (DMF) | Reflux for extended time (12 h) for phenol substitution; shorter for amine method (1.5 h) |

| Atmosphere | Nitrogen (inert) | Prevents oxidation and moisture interference |

| Reagents Ratio | Phenol : Sodium Pyrazol-1-ide = 1:4 | Excess pyrazolide ensures complete substitution |

| Purification | Column chromatography (silica gel) | Eluent: dichloromethane or hexane-ethyl acetate mixtures |

Structural and Purity Analysis

- NMR Spectroscopy: Characteristic signals of pyrazole and phenol protons confirm substitution.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight.

- X-ray Crystallography: Confirms molecular structure, hydrogen bonding, and π–π stacking interactions in solid state.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation with sodium pyrazol-1-ide | 3-hydroxyphenol + Na-pyrazol-1-ide | Reflux in THF, 12 h, N2 | ~58 | One-pot, moderate yield, requires inert atmosphere |

| Direct N-substitution from amines | Primary amine + diketone + hydroxylamine | 80–85 °C, DMF, 1.5 h | ~38 | Moderate yield, complex purification |

Research Findings and Considerations

- The condensation method with sodium pyrazol-1-ide is more straightforward and yields a cleaner product suitable for further coordination chemistry applications.

- The direct amine method is useful for synthesizing various N-substituted pyrazoles but may require optimization for phenol substitution.

- The presence of hydrogen bonding and π–π stacking in solid-state structures influences the crystallinity and stability of the product.

- Reaction times and reagent ratios critically affect yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-pyrazol-1-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

Substitution: Electrophilic substitution reactions can occur on the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Halogenated phenol derivatives.

Scientific Research Applications

3-(1H-pyrazol-1-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)phenol involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Antimicrobial Activity: It disrupts microbial cell membranes and interferes with essential metabolic processes.

Antifungal Activity: The compound inhibits the synthesis of fungal cell walls, leading to cell lysis.

Comparison with Similar Compounds

Positional Isomers of Pyrazole-Substituted Phenols

The position of the pyrazole substituent on the phenol ring significantly influences the compound’s properties. Key isomers include:

| Compound Name | Substitution Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Properties |

|---|---|---|---|---|---|---|

| 3-(1H-Pyrazol-1-yl)phenol | Meta | C₉H₈N₂O | 160.17 | 904315-14-6 | 95% | High polarity, antioxidant potential |

| 2-(1H-Pyrazol-3-yl)phenol | Ortho | C₉H₈N₂O | 160.17 | 34810-67-8 | 96% | Steric hindrance, lower solubility |

| 4-(1H-Pyrazol-1-yl)phenol | Para | C₉H₈N₂O | 160.17 | 16209-02-2 | 98% | Symmetrical structure, higher stability |

Structural and Functional Insights :

- Meta-substitution (3-position) balances electronic effects and steric accessibility, making this compound versatile for further functionalization .

- Para-substitution (4-position) offers symmetry, which may improve crystallinity and thermal stability, advantageous in materials science .

Structural Analogs with Modified Substituents

3-Phenylpyrazol-5-ol (CAS 5203-91-8)

- Molecular Formula : C₉H₈N₂O

- Key Differences: The pyrazole ring contains a hydroxyl group at the 5-position instead of being linked to a phenol ring.

- Properties: Exhibits tautomerism between keto and enol forms, enhancing its ability to act as a chelating agent. Its antioxidant activity is comparable to pyrazole-phenol hybrids but with lower solubility in polar solvents .

3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol (CAS 1855949-07-3)

- Molecular Formula : C₁₄H₂₀ClN₃O

- Key Differences: Incorporates a sec-butyl group and an aminomethyl bridge, increasing hydrophobicity and steric bulk.

- Applications : Suitable for designing lipophilic drug candidates or surfactants due to enhanced membrane permeability .

3-(1H-Pyrazol-1-yl)benzaldehyde (CAS 852227-92-0)

- Molecular Formula : C₁₀H₈N₂O

- Key Differences: Replaces the phenolic -OH with an aldehyde (-CHO) group.

- Properties : The aldehyde group enables condensation reactions (e.g., Schiff base formation), making it valuable in synthesizing imine-based ligands or polymers .

Biological Activity

3-(1H-pyrazol-1-yl)phenol is an organic compound characterized by a phenolic group attached to a pyrazole ring. This compound belongs to the broader class of pyrazole derivatives, which are recognized for their diverse biological activities, including antifungal, antibacterial, and antioxidant properties. The unique structural features of this compound make it a subject of interest in various fields, particularly in medicinal chemistry and agricultural applications.

Target Organisms : The primary biological activity of this compound is its antifungal effect against several phytopathogenic fungi, including:

- Cytospora sp.

- Colletotrichum gloeosporioides

- Botrytis cinerea

- Alternaria solani

- Fusarium solani

Mode of Action : The compound exhibits its antifungal properties primarily by inhibiting the synthesis of β-tubulin during fungal mitosis. This inhibition disrupts the normal cell division process, leading to reduced fungal growth and proliferation.

This compound interacts with various biomolecules and enzymes, influencing several biochemical pathways:

- Enzyme Interaction : It has been shown to inhibit oxidoreductases, which play crucial roles in cellular redox states. This modulation can affect cellular metabolism and stress responses.

- Cellular Effects : The compound can alter cell signaling pathways, gene expression, and metabolic functions. For instance, it influences the activity of kinases and phosphatases, which are vital for cell proliferation and apoptosis.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antifungal Activity : In vitro assays demonstrated that this compound effectively inhibited the growth of multiple fungal species at varying concentrations. For example, a study reported a significant reduction in fungal biomass when treated with this compound .

- Antioxidant Properties : The compound has also been evaluated for its antioxidant capacity. It exhibited strong free radical scavenging activity in DPPH assays, suggesting potential applications in preventing oxidative stress-related damage .

- Cytotoxicity : In cancer research, this compound was tested against various cancer cell lines. Results indicated that it could induce cytotoxic effects at specific concentrations, highlighting its potential as a therapeutic agent .

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : Beneficial effects such as enhanced stress resistance and improved metabolic function were observed.

- High Doses : Cytotoxic effects were noted in certain cancer cell lines, suggesting a dual role depending on concentration.

Metabolic Pathways

The compound is involved in several metabolic pathways:

- It interacts with key metabolic enzymes linked to glycolysis and the tricarboxylic acid cycle.

- The modulation of these enzymes can lead to altered energy production and utilization within cells.

Transport and Distribution

This compound's transport within biological systems is facilitated by specific membrane transporters. Its distribution across cellular compartments (cytoplasm, nucleus, mitochondria) is crucial for its biological activity.

Q & A

Basic Synthesis: What are the common synthetic routes for preparing 3-(1H-pyrazol-1-yl)phenol?

This compound is typically synthesized via multi-step organic reactions. A general approach involves:

- Step 1 : Condensation of a phenolic precursor (e.g., 3-hydroxybenzaldehyde) with a pyrazole derivative under reflux conditions.

- Step 2 : Functional group transformations (e.g., reduction or oxidation) to introduce the hydroxyl group.

- Step 3 : Purification via column chromatography or recrystallization using solvents like ethanol or methanol .

Key parameters include temperature control (70–100°C), solvent choice (e.g., ethanol for solubility), and catalyst selection (e.g., acetic acid for acid-catalyzed reactions). Yield optimization requires monitoring reaction progress via TLC or HPLC.

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Advanced optimization involves:

- DoE (Design of Experiments) : Systematic variation of parameters (e.g., molar ratios, solvent polarity, reflux time) to identify ideal conditions. For example, ethanol/glacial acetic acid mixtures (3:1 v/v) enhance pyrazole ring formation .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) may accelerate coupling reactions.

- In-line Analytics : Use FTIR or NMR to track intermediate formation and minimize side products like dimerized pyrazoles .

Basic Characterization: What spectroscopic methods are used to confirm the structure of this compound?

- ¹H/¹³C NMR : The phenolic -OH proton appears as a singlet at δ ~5.5–6.0 ppm, while pyrazole protons resonate at δ 7.0–8.5 ppm. Aromatic carbons are observed at 110–150 ppm in ¹³C NMR .

- IR Spectroscopy : O-H stretching (3200–3600 cm⁻¹) and C=N/C=C pyrazole vibrations (1500–1600 cm⁻¹) confirm functional groups.

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 173 for C₉H₈N₂O) .

Advanced Characterization: How can contradictory crystallographic and spectroscopic data be resolved?

Discrepancies often arise from polymorphism or solvent inclusion in crystals. Strategies include:

- Multi-technique validation : Compare XRD data (e.g., unit cell parameters) with computational models (DFT-optimized geometries).

- SHELXL Refinement : Use anisotropic displacement parameters and hydrogen-bonding constraints to refine crystal structures. For example, O-H···N hydrogen bonds stabilize the pyrazole-phenol conformation .

- Variable-temperature NMR : Detect dynamic processes (e.g., tautomerism) that affect spectral assignments .

Structural Analysis: What crystallographic software is recommended for refining this compound structures?

The SHELX suite (SHELXL, SHELXS) is widely used for small-molecule refinement. Key features:

- Twinned Data Handling : SHELXL’s TWIN/BASF commands correct for twinning artifacts in low-symmetry crystals.

- Hydrogen Bond Modeling : Use AFIX constraints to position H atoms accurately, especially for phenolic -OH groups .

- Validation Tools : Check R-factors (<5%), Flack parameter, and CCDC deposition standards for publication-ready data .

Biological Activity: How is the bioactivity of this compound assessed in vitro?

- Enzyme Assays : Test inhibition of COX-2 or LOX enzymes (anti-inflammatory targets) using fluorescence-based kits. IC₅₀ values are calculated from dose-response curves .

- Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7) to evaluate cytotoxicity.

- Molecular Docking : Pyrazole-phenol hybrids often bind to hydrophobic pockets in target proteins (e.g., EGFR kinase domain) .

Advanced SAR: What structural modifications enhance the compound’s pharmacological profile?

Structure-Activity Relationship (SAR) studies suggest:

- Electron-Withdrawing Groups : Substitutions at the phenol para-position (e.g., -Cl, -NO₂) improve metabolic stability.

- Pyrazole Ring Expansion : Replacing pyrazole with 1,2,4-triazole increases π-π stacking interactions with biological targets.

- Prodrug Design : Esterification of the phenolic -OH (e.g., acetyl or phosphate esters) enhances bioavailability .

Safety and Handling: What precautions are necessary when working with this compound?

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in a fume hood due to potential dust/volatile byproducts.

- Waste Disposal : Neutralize acidic/basic waste with 10% NaOH or HCl before disposal .

Computational Modeling: How can DFT studies predict the reactivity of this compound?

- HOMO-LUMO Analysis : Calculate frontier orbitals to identify nucleophilic/electrophilic sites. Pyrazole N-atoms often act as electron donors.

- Solvent Effects : Use PCM (Polarizable Continuum Model) to simulate reaction pathways in ethanol/water mixtures.

- MD Simulations : Study binding dynamics with proteins (e.g., 100-ns simulations in GROMACS) to assess stability .

Stability Studies: How does this compound degrade under varying pH and temperature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.